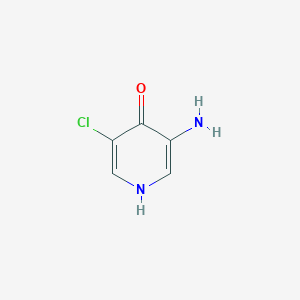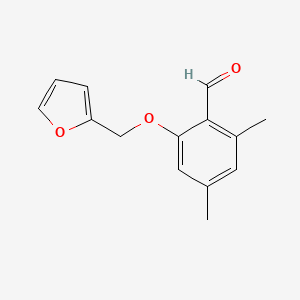
2-(Furan-2-ylmethoxy)-4,6-dimethylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Furan-2-ylmethoxy)-4,6-dimethylbenzaldehyde is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This specific compound features a furan ring attached to a benzaldehyde moiety, which is further substituted with two methyl groups at the 4 and 6 positions. The presence of both furan and benzaldehyde functionalities makes this compound interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-ylmethoxy)-4,6-dimethylbenzaldehyde typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Attachment of the Benzaldehyde Moiety: The furan ring is then reacted with 4,6-dimethylbenzaldehyde under basic conditions to form the desired compound. This step often involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the furan ring, facilitating the nucleophilic attack on the benzaldehyde carbonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
2-(Furan-2-ylmethoxy)-4,6-dimethylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) in acetic acid, nitration using nitric acid (HNO3) in sulfuric acid (H2SO4).
Major Products
Oxidation: 2-(Furan-2-ylmethoxy)-4,6-dimethylbenzoic acid.
Reduction: 2-(Furan-2-ylmethoxy)-4,6-dimethylbenzyl alcohol.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
2-(Furan-2-ylmethoxy)-4,6-dimethylbenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of fine chemicals and as a building block for various industrial applications.
作用機序
The mechanism of action of 2-(Furan-2-ylmethoxy)-4,6-dimethylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues such as cysteine or lysine.
類似化合物との比較
Similar Compounds
2-(Furan-2-ylmethoxy)-4-methylbenzaldehyde: Similar structure but with only one methyl group on the benzaldehyde ring.
2-(Furan-2-ylmethoxy)-benzaldehyde: Lacks the methyl groups on the benzaldehyde ring.
2-(Furan-2-ylmethoxy)-4,6-dimethylbenzoic acid: Oxidized form of the original compound.
Uniqueness
2-(Furan-2-ylmethoxy)-4,6-dimethylbenzaldehyde is unique due to the presence of both furan and benzaldehyde functionalities, along with the specific substitution pattern on the benzaldehyde ring. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C14H14O3 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC名 |
2-(furan-2-ylmethoxy)-4,6-dimethylbenzaldehyde |
InChI |
InChI=1S/C14H14O3/c1-10-6-11(2)13(8-15)14(7-10)17-9-12-4-3-5-16-12/h3-8H,9H2,1-2H3 |
InChIキー |
ZVEJMIFNAFEBNV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)OCC2=CC=CO2)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


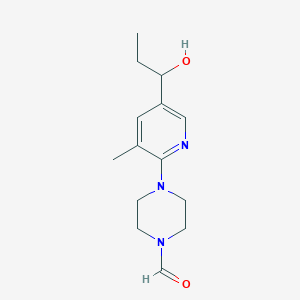

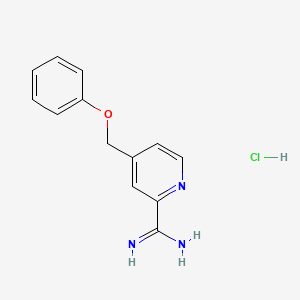

![2-Bromo-N,N-dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline](/img/structure/B15057547.png)
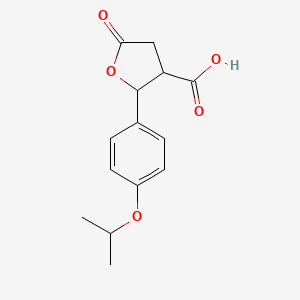
![2-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B15057573.png)
![7-(Pyridin-2-ylmethoxy)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B15057580.png)
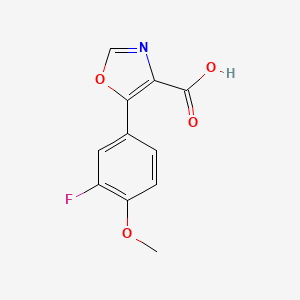
![2-Chloro-4-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15057596.png)
![4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)pyrimidin-2-amine](/img/structure/B15057597.png)

![(7AS)-6-Hydroxytetrahydropyrrolo[1,2-C]oxazol-3(1H)-one](/img/structure/B15057607.png)
